2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one

Corrosion inhibition Quinazolin‑4(3H)‑one derivatives Mild steel

2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one is a fused heterocyclic small molecule that combines a quinazolin‑4(3H)‑one core with a 6‑nitro‑1,3‑benzodioxole substituent. The quinazolin‑4(3H)‑one scaffold is a privileged structure in medicinal chemistry and agrochemistry, while the nitro‑benzodioxole fragment introduces a distinct electron‑withdrawing and steric profile.

Molecular Formula C15H9N3O5
Molecular Weight 311.25 g/mol
Cat. No. B12499681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one
Molecular FormulaC15H9N3O5
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]
InChIInChI=1S/C15H9N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6H,7H2,(H,16,17,19)
InChIKeyGEHMOXZSTBXQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Guide for 2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one (CAS 942888‑20‑2) – Structural & Class Benchmark


2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one is a fused heterocyclic small molecule that combines a quinazolin‑4(3H)‑one core with a 6‑nitro‑1,3‑benzodioxole substituent. The quinazolin‑4(3H)‑one scaffold is a privileged structure in medicinal chemistry and agrochemistry, while the nitro‑benzodioxole fragment introduces a distinct electron‑withdrawing and steric profile. No peer‑reviewed primary publication or patent explicitly profiling the biological or physicochemical profile of this specific compound was identified in the accessible literature [REFS‑1]. Available information is limited to supplier‑level catalog entries and a structurally‑related corrosion‑inhibition study on quinazolin‑4(3H)‑one derivatives [REFS‑2].

Why In‑Class Quinazolin‑4(3H)‑ones Cannot Substitute 2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one


Generic substitution within the quinazolin‑4(3H)‑one family is precluded because even small changes in the 2‑position substituent drastically alter electronic distribution, steric bulk, and lipophilicity, which in turn govern receptor binding, ADME properties, and solid‑state characteristics. The 6‑nitro‑1,3‑benzodioxol‑5‑yl group provides a unique combination of a planar, electron‑deficient aromatic system and a methylenedioxy ring capable of hydrogen‑bond acceptance. Without direct comparative data, the extent of differentiation relative to closely‑related analogs (e.g., 2‑phenyl, 2‑pyridyl, or 2‑benzodioxol‑5‑yl derivatives without a nitro group) must be inferred from structure‑activity paradigms, but this inference carries substantial uncertainty [REFS‑1].

Quantitative Differentiation Evidence for 2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one


Corrosion Inhibition Efficiency Relative to Unsubstituted Quinazolin‑4(3H)‑one (Class‑Level Inference)

A recent study evaluated three quinazolin‑4(3H)‑one derivatives as corrosion inhibitors for low‑carbon steel in 1 M HCl. The most active derivative, which contains an extended aryl substituent at the 2‑position, achieved a maximum inhibition efficiency of 90.47% at a concentration of 5.10 × 10⁻³ M, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. Although the target compound was not part of the tested set, the data demonstrate that appending an aromatic group to the 2‑position of the quinazolin‑4(3H)‑one core substantially enhances corrosion protection relative to the unsubstituted core [REFS‑1]. By analogy, the 6‑nitro‑1,3‑benzodioxol‑5‑yl substituent in the target compound is expected to provide comparable or differentiated adsorption behavior due to its nitro‑enriched electron‑withdrawing character and additional hydrogen‑bond acceptor sites.

Corrosion inhibition Quinazolin‑4(3H)‑one derivatives Mild steel

Predicted Physicochemical Descriptors vs. Closest Structural Neighbors (Computed Baseline)

Computational profiling (AlogP, polar surface area, H‑bond donors/acceptors, rotatable bonds) is often used to triage compounds for procurement. For the target compound, publicly available computed descriptors indicate an AlogP of approximately 1.29, a topological polar surface area (TPSA) of 90.65 Ų, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [REFS‑1]. These values place the compound within favorable drug‑like space (Lipinski Rule of 5 compliant). In comparison, the closely related analog 2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)‑2,3‑dihydro‑1H‑quinazolin‑4‑one (CAS 1024135‑46‑3) has a higher molecular weight (313.26 vs. 311.25) and adds an additional hydrogen‑bond donor due to the dihydro ring, which may alter solubility and permeability. Direct experimental comparison data are absent.

Medicinal chemistry Drug‑likeness Quinazolinone

Synthetic Tractability and Purity Grade Relative to Vendor‑Supplied Analogs

Vendor listings indicate that the target compound is available in ≥97% purity (HPLC) from commercial suppliers, which is comparable to the purity grades offered for the dihydro analog and other substituted quinazolinones. However, the solid‑state characterization data (melting point, crystalline form) that would inform formulation and handling are not publicly disclosed for this compound, unlike some closely related quinazolinones where melting ranges are reported. Without such data, procurement decisions cannot be differentiated by purity alone.

Synthetic chemistry Quinazolinone Procurement

Application Scenarios for 2‑(6‑nitro‑1,3‑benzodioxol‑5‑yl)quinazolin‑4(3H)‑one Based on Available Evidence


Corrosion Inhibitor Screening Library Candidate

The significant inhibition efficiency demonstrated by structurally analogous 2‑aryl‑quinazolin‑4(3H)‑ones (η up to 90.47%) suggests that the target compound, with its electron‑withdrawing nitro‑benzodioxole group, is a rational candidate for corrosion inhibition screening in acidic environments. Procurement would be justified for laboratories developing high‑performance organic inhibitors for carbon steel [REFS‑1].

Medicinal Chemistry Scaffold for Lead Optimization

The favorable computed drug‑likeness profile (AlogP ~1.29, TPSA 90.65 Ų) positions the target compound as a potential scaffold for kinase inhibitors or other targets that accommodate a flat, heterocyclic core. The presence of the nitro group offers a synthetic handle for reduction to an amine or for further functionalization, enabling rapid exploration of structure‑activity relationships (SAR) [REFS‑1].

Analytical Standard for Method Development

Given its ≥97% purity and the availability of the structurally similar dihydro analog as a distinct impurity marker, the compound could serve as a system suitability standard in HPLC method development for related quinazolinone process chemistry or impurity profiling [REFS‑1].

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